Sucrose tetrapalmitate

Emulsifier Selection HLB Value Emulsion Type

Formulating stable water-in-oil emulsions or high-pressure processed foods requires precise sucrose ester specification. Sucrose monopalmitate (HLB 15) causes emulsion inversion where a low-HLB (≈1) tetraester is needed. Sucrose tetrapalmitate (CAS 29063-59-0) is a structurally defined, non-ionic surfactant with DS=4. - **W/O Emulsifier**: HLB ≈1 for margarines, spreads, and lipid creams. - **HPP Synergy**: Palmitate chain enables bacteriostatic effects below 10 ppm against *B. stearothermophilus*. - **Crystallization Control**: Delays nucleation in milk fat and chocolate systems.

Molecular Formula C76H142O15
Molecular Weight 1295.9 g/mol
CAS No. 29063-59-0
Cat. No. B12684308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose tetrapalmitate
CAS29063-59-0
Molecular FormulaC76H142O15
Molecular Weight1295.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-66(78)85-62-65-73(88-68(80)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74(89-69(81)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)76(90-65,91-75-72(84)71(83)70(82)64(61-77)87-75)63-86-67(79)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h64-65,70-75,77,82-84H,5-63H2,1-4H3/t64-,65-,70-,71+,72-,73-,74+,75-,76+/m1/s1
InChIKeyXOMOECRKARFUKZ-DNOFMLLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Tetrapalmitate: A Defined Tetraester Surfactant


Sucrose tetrapalmitate (CAS 29063-59-0) is a chemically defined, non-ionic surfactant belonging to the sucrose fatty acid ester class, synthesized by esterification of sucrose with four palmitic acid (C16:0) molecules . With a molecular formula of C₇₆H₁₄₂O₁₅ and a molecular weight of approximately 1295.9 g/mol, this tetraester occupies a distinct position in the sucrose ester family, characterized by high hydrophobicity relative to mono-, di-, and triester counterparts . Its controlled degree of substitution (DS = 4) imparts predictable physicochemical properties, making it a candidate for applications requiring low hydrophilic–lipophilic balance (HLB), oil-phase solubility, and specific interfacial activity [1].

Defined tetraester structure (DS 4) Predictable physicochemical profile
Low-HLB surfactant for W/O systems Oil-soluble, lipophilic additive
Palmitate (C16) fatty acid chain Reported chain-length-specific performance
Aligns with FDA oligoester definition (DS 4–7) Regulatory context for chocolate/spreads

Why Sucrose Tetrapalmitate Cannot Be Freely Substituted


Sucrose esters are not interchangeable commodities; their functional performance is exquisitely sensitive to both fatty acid chain length and degree of substitution (DS). A sucrose monopalmitate (DS = 1, HLB ≈ 15–16) behaves as a water-soluble, high-HLB oil-in-water (O/W) emulsifier, whereas sucrose tetrapalmitate (DS = 4) is hydrophobic and oil-soluble, positioning it as a water-in-oil (W/O) emulsifier or lipophilic additive [1]. Palmitate (C16) esters further differentiate from stearate (C18) analogs in critical performance metrics including bacteriostatic synergy under high-pressure processing and anti-firming efficiency in starch-based systems [2][3]. Selecting the incorrect ester can lead to emulsion inversion, loss of stability, or failure of a functional claim, making precise structural specification essential for reproducible outcomes.

Sucrose Tetrapalmitate (DS 4)
Substitute Ester
Low HLB (~1), W/O emulsifier
Monopalmitate (HLB 16) may invert emulsion type
Reported bacteriostatic synergy under HPP
Stearate esters may lack this synergy; preservation profile may differ
Palmitate chain optimal for anti-firming in starch
Different chain length or HLB may reduce retrogradation control

Head-to-Head Evidence for Scientific Selection


HLB-Determined Emulsion Type

Sucrose tetrapalmitate, as a high-DS palmitate ester, exhibits an HLB value typical of highly esterified sucrose esters. Highly hydrophobic palmitic sucrose esters with high DS (e.g., P-170) exhibit an HLB of 1.0, placing them firmly in the water-in-oil (W/O) emulsifier range [1]. In contrast, sucrose monopalmitate (DS = 1) products such as RYOTO™ Sugar Ester P-1670 exhibit an HLB of 16, making them high-HLB oil-in-water (O/W) emulsifiers . This HLB span of approximately 15 units across the palmitate ester series means tetrapalmitate is functionally suited for W/O emulsions, oleogels, and lipid-phase modification where monoesters would be ineffective or counterproductive.

HLB & emulsion type
Class-level
Tetrapalmitate HLB ≈ 1 vs. monopalmitate HLB = 16 (Δ ≈ 15 units)
Defines W/O vs. O/W emulsifier boundary
Substituting monoester inverts emulsion type
Emulsifier Selection HLB Value Emulsion Type

Bacteriostatic Synergy Under High-Pressure Processing

Under high-pressure processing conditions, sucrose palmitic acid ester demonstrates a pronounced synergistic bacteriostatic effect at low concentrations (< 10 ppm), whereas sucrose stearic acid ester does not exhibit this synergy. Specifically, oscillatory high pressurization combined with sucrose palmitate ester significantly enhanced spore inactivation of Bacillus stearothermophilus compared to pressurization alone or pressurization with sucrose stearate ester [1]. This palmitate-specific synergy provides a functional advantage for sucrose tetrapalmitate-based formulations in high-pressure-processed food products where spore-forming bacterial control is critical.

Bacteriostatic synergy (HPP)
Head-to-head
Palmitate ester: synergistic spore inactivation at
Reported palmitate-specific synergy under oscillatory HPP
B. stearothermophilus model; not replicable with stearate
Anti-firming efficiency
Reported
C16 palmitate: peak anti-firming among C8–C18; optimal HLB = 11 (di/triester range)
Chain length optimal; HLB mismatch may require blending
Rice starch gel model; tetraester HLB ≈ 1 may limit aqueous compatibility
Surface & interfacial tension
Reported
Palmitate: 33.7 dynes/cm surface; 6.2 dynes/cm interfacial (vs. Nujol) — lower than stearate, Tween 60/80
Supports efficient emulsification at low concentration
0.1% aq., room temp; comparison from literature review
FDA oligoester framework
Class-level
DS 4 falls within FDA oligoester definition (DS 4–7) for chocolate/spreads at ≤2.0%
Regulatory context for specific food applications
Distinct from monoester provisions and olestra (DS ≥6); verify current status
Food Preservation High-Pressure Processing Bacteriostasis

Anti-Firming Efficiency in Starch Gels

In rice starch gel systems (30% w/w), the anti-firming ability of sucrose monoesters of fatty acids (C8 through C18) increased with increasing fatty acid chain length and reached maximal efficiency at the palmitate (C16) ester. The palmitate ester outperformed both shorter-chain (caprylate, C8; laurate, C12) and longer-chain (stearate, C18) esters [1]. However, among sucrose esters having varied HLB values, the optimal anti-firming ability was obtained at HLB = 11 [2], indicating that while the C16 chain length is optimal for starch–lipid complexation, the intermediate HLB (characteristic of di- or triester mixtures rather than tetraesters) is required to balance hydrophobicity and aqueous-phase compatibility in starch gel matrices.

Anti-firming efficiency
Reported
C16 palmitate: peak anti-firming among C8–C18; optimal HLB = 11 (di/triester range)
Chain length optimal; HLB mismatch may require blending
Rice starch gel model; tetraester HLB ≈ 1 may limit aqueous compatibility
Starch Retrogradation Anti-Firming Bakery Shelf-Life

Surface and Interfacial Tension Performance

At 0.1% concentration and room temperature, sucrose palmitate exhibits a surface tension of 33.7 dynes/cm and an interfacial tension against Nujol of 6.2 dynes/cm. These values are competitive with, and in some cases superior to, other sucrose esters: sucrose laurate (33.7 dynes/cm surface tension; 7.9 dynes/cm interfacial), sucrose myristate (34.8; 7.0), sucrose stearate (34.0; 7.7), and notably outperform traditional nonionic surfactants such as Tween 60 (44 dynes/cm surface tension; 11.5 dynes/cm interfacial) and Tween 80 (42; 11.0) [1]. The palmitate ester achieves the lowest interfacial tension among saturated sucrose monoesters tested, suggesting superior oil–water interface activity.

Surface & interfacial tension
Reported
Palmitate: 33.7 dynes/cm surface; 6.2 dynes/cm interfacial (vs. Nujol) — lower than stearate, Tween 60/80
Supports efficient emulsification at low concentration
0.1% aq., room temp; comparison from literature review
Surface Tension Interfacial Tension Surfactant Benchmarking

FDA Regulatory Framework for Sucrose Oligoesters

The U.S. FDA has amended food additive regulations to provide for the safe use of sucrose oligoesters (sucrose esters of fatty acids with an average degree of esterification ranging from four to seven) as an emulsifier or stabilizer, at a level not to exceed 2.0 percent, in chocolate and in butter-substitute spreads [1]. Sucrose tetrapalmitate, with a DS of exactly 4, falls precisely within this regulatory definition of a sucrose oligoester. Lower-DS sucrose esters (mono-, di-, triesters) are regulated under separate provisions and typical usage levels, while sucrose polyesters with DS ≥ 6 (e.g., olestra) are regulated under distinct fat replacer regulations (21 CFR § 172.867) [2]. This DS-defined regulatory categorization means that sourcing sucrose tetrapalmitate provides a clear, predictable regulatory pathway for chocolate and spread applications.

FDA oligoester framework
Class-level
DS 4 falls within FDA oligoester definition (DS 4–7) for chocolate/spreads at ≤2.0%
Regulatory context for specific food applications
Distinct from monoester provisions and olestra (DS ≥6); verify current status
FDA Regulation Food Additive Sucrose Oligoester

High-Impact Application Scenarios


Water-in-Oil Emulsion Stabilization

With an HLB in the W/O range (≈ 1.0 for highly esterified palmitate sucrose esters), sucrose tetrapalmitate is the appropriate choice for stabilizing water-in-oil emulsions such as butter-substitute spreads, margarines, and lipid-based cosmetic creams . Its selection over a high-HLB monopalmitate (HLB 16) is essential to prevent emulsion inversion. The FDA oligoester approval (DS 4–7) at ≤ 2.0% specifically covers chocolate and butter-substitute spreads, providing a direct regulatory pathway for food applications [1].

High-Pressure Processed Food Preservation

For high-pressure processed foods where Bacillus stearothermophilus spore inactivation is critical, sucrose palmitate esters demonstrate a unique bacteriostatic synergy at concentrations below 10 ppm under oscillatory pressurization conditions, a property not exhibited by sucrose stearate esters [2]. Sucrose tetrapalmitate, as a palmitate-based ester, is the structurally appropriate candidate for HPP food formulations where this synergistic preservation effect is desired, enabling milder processing conditions while maintaining microbial safety.

Fat Crystallization Modification

Highly hydrophobic sucrose esters such as palmitic sucrose ester P-170 (HLB = 1.0) have been shown to delay nucleation and inhibit crystal growth in high-melting milk fat fractions, resulting in smaller crystal size distributions [3]. Sucrose tetrapalmitate's high hydrophobicity and tetraester structure make it a candidate for controlling fat crystallization in chocolate, confectionery coatings, and lipid-based delivery systems, where crystal size and polymorphic form directly impact mouthfeel, gloss, and bloom resistance.

Optimized Anti-Firming for Starch-Based Products

For rice starch gels and analogous starch-based food products (e.g., rice cakes, mochi, gluten-free baked goods), the palmitate (C16) ester chain length provides maximal anti-firming efficiency compared to shorter (C8–C14) and longer (C18) fatty acid esters [4]. However, the optimal HLB for anti-firming is 11 (characteristic of di- or triester mixtures), suggesting that sucrose tetrapalmitate (HLB ≈ 1) may need to be blended with higher-HLB sucrose esters to achieve the ideal balance of amylose complexation and aqueous-phase compatibility for maximal starch anti-retrogradation performance.

Application
Selection Property
Validation Focus
Water-in-oil emulsion stabilization
Low-HLB surfactant profile (W/O range)
Emulsion type, stability under target conditions
High-pressure processed food preservation
Reported palmitate-specific bacteriostatic synergy
Spore inactivation under oscillatory HPP; palmitate vs. stearate response
Fat crystallization modification
High hydrophobicity, tetraester structure
Crystal size distribution, polymorphic form, bloom resistance
Anti-firming for starch-based products
Palmitate chain length; optimal HLB blending review
Amylose complexation, retrogradation kinetics, texture retention
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